molecular formula C20H19ClN2O3S B2799564 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide CAS No. 923131-33-3

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2799564
CAS No.: 923131-33-3
M. Wt: 402.89
InChI Key: RVLOPJRSUYOBNV-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide is a thiazole-based acetamide derivative characterized by a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and an ethyl chain at position 4. The ethyl chain is further functionalized with an acetamide group bearing a 2-methoxyphenoxy moiety. This structural motif is common in medicinal chemistry, where thiazole rings are often employed for their metabolic stability and ability to engage in hydrogen bonding.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-25-17-4-2-3-5-18(17)26-12-19(24)22-11-10-16-13-27-20(23-16)14-6-8-15(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLOPJRSUYOBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Formation of the Methoxyphenoxy Acetamide Moiety: This step involves the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride, which is then reacted with an amine to form the final acetamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound Thiazole 4-ClPh, 2-MeOPhO 402.5 (calculated) Not reported Not reported [14]
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide Thiazole 4-ClPh, 4-MePhO 386.9 Not reported Not reported [14]
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) Thiadiazole 2-MeOPhO, MeS 352.4 135–136 Not reported [3]
N-(4-Chlorophenyl)-2-[2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]acetamide Thiazole + Quinazolinone 4-ClPh, Ph, oxo 476.9 112–114 Glucokinase activator [12]
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Triazole 4-ClPh, 4-MeOPh, MeS 606.1 Not reported Not reported [8]

Key Observations :

Substituent Effects: The 4-methylphenoxy group in ’s analogue reduces molecular weight (386.9 vs. 402.5) compared to the target’s 2-methoxyphenoxy group, which may influence solubility and steric hindrance. The quinazolinone-thiazole hybrid in exhibits higher molecular weight (476.9) and demonstrated glucokinase activation, suggesting fused heterocycles enhance pharmacological activity .

Synthetic Yields : Compounds with simpler side chains (e.g., 2-ethoxybenzamide derivatives) are synthesized in higher yields (~64–85%) compared to multi-heterocyclic systems .

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, a chlorophenyl group, and a methoxyphenoxy moiety, contributing to its unique biological profile. Its molecular formula is C15H17ClN2O3SC_{15}H_{17}ClN_2O_3S with a molecular weight of approximately 336.82 g/mol. The presence of these functional groups enhances its interaction with biological targets.

Biological Activity Overview

1. Antimicrobial Activity

Research indicates that compounds with thiazole rings often exhibit antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainActivity Level
Staphylococcus aureusModerate to strong
Escherichia coliModerate
Salmonella typhiWeak
Bacillus subtilisStrong

2. Anticancer Properties

The compound's thiazole component is associated with anticancer activity. Various studies have indicated that similar thiazole derivatives can inhibit cancer cell proliferation. For example, in vitro assays have shown that this compound can induce apoptosis in cancer cell lines.

Case Study: In Vitro Anticancer Activity

In a study conducted on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to programmed cell death.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation: Interaction with specific receptors may modulate signaling pathways related to inflammation and tumor growth.
  • Oxidative Stress Induction: The generation of ROS can lead to cellular damage and apoptosis in cancer cells.

Research Findings

Recent studies have focused on the pharmacological potential of this compound in various therapeutic areas:

1. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In animal models, it reduced inflammation markers significantly, suggesting potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Assessment

ModelInhibition Percentage
Carrageenan-induced edema45%
Lipopolysaccharide-induced inflammation60%

2. Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, research is underway to assess its potential in neurodegenerative diseases. Preliminary findings indicate that it may protect neuronal cells from oxidative stress-induced damage.

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